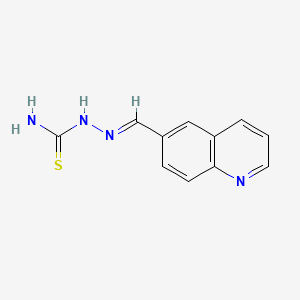

6-Formylquinoline thiosemicarbazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3608-83-1 |

|---|---|

Molecular Formula |

C11H10N4S |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

[(E)-quinolin-6-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C11H10N4S/c12-11(16)15-14-7-8-3-4-10-9(6-8)2-1-5-13-10/h1-7H,(H3,12,15,16)/b14-7+ |

InChI Key |

PPPXDGCBKXKTIO-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=N/NC(=S)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=NNC(=S)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Formylquinoline Thiosemicarbazone and Its Derivatives

Classical Condensation Reactions

The most fundamental and widely employed method for synthesizing quinoline (B57606) thiosemicarbazones is through classical condensation reactions. This approach involves the direct reaction of a formylquinoline with a thiosemicarbazide (B42300).

Reaction of Formylquinolines with Thiosemicarbazides

The direct condensation of a formyl-substituted quinoline with a thiosemicarbazide is a straightforward and effective method for creating the thiosemicarbazone scaffold. nih.gov This reaction typically involves mixing the two reactants in a suitable solvent and heating the mixture to facilitate the formation of the characteristic carbon-nitrogen double bond of the hydrazone. The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substituents on either the quinoline ring or the thiosemicarbazide. nih.govmdpi.com For instance, substituted 2-formylquinolines can be condensed with 4-substituted-3-thiosemicarbazides to directly yield the desired thiosemicarbazone products. nih.gov

Another variation of this approach involves a two-step process where 2-formyl (or acetyl) substituted quinolines are first condensed with methyl hydrazinecarbodithioate. This intermediate, a methyl-3-[1-(2-quinolinyl)-alkylidene] hydrazinecarbodithioate, is then reacted with substituted amines to displace the S-methyl group and form the final substituted thiosemicarbazone. nih.gov

Role of Catalytic Reagents (e.g., Acetic Acid, Hydrochloric Acid)

The efficiency of the condensation reaction is often enhanced by the use of catalytic reagents. Acids such as acetic acid and hydrochloric acid are commonly employed to protonate the carbonyl oxygen of the formyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the thiosemicarbazide. mdpi.commdpi.com The use of a catalytic amount of glacial acetic acid in ethanol (B145695) is a frequently reported condition for this reaction. mdpi.com Similarly, acid-catalyzed condensation has been successfully used in the synthesis of quinoline-thiosemicarbazone hybrids, where the reaction mixture is heated to reflux for a couple of hours to ensure completion. mdpi.com

Microwave-Assisted Synthesis Techniques

In recent years, microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netnih.govmdpi.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and cleaner reaction profiles. mdpi.comnih.govrsc.org

For the synthesis of quinolinyl thiosemicarbazones, microwave irradiation has been successfully applied. For example, a series of piperidine-containing quinolinyl thiosemicarbazones were synthesized using this method. rsc.org The procedure can be performed using a solvent, such as ethanol, or under solvent-free conditions. mdpi.com Solvent-free microwave-assisted synthesis is particularly noteworthy for its environmental benefits, aligning with the principles of green chemistry. mdpi.com In a typical microwave-assisted synthesis of thiosemicarbazones, the reaction of thiosemicarbazide intermediates with aldehydes can be completed in as little as 3 minutes under solvent-free conditions, compared to 480 minutes required for the traditional reflux method. mdpi.com

Multi-step Synthetic Approaches to Functionalized Quinoline-Thiosemicarbazone Hybrids

The development of more complex and functionalized quinoline-thiosemicarbazone hybrids often necessitates multi-step synthetic strategies. mdpi.comnih.gov These approaches allow for the introduction of various functional groups at specific positions on the quinoline nucleus, which can be crucial for modulating the biological activity of the final compound. nih.gov

A common multi-step sequence begins with the synthesis of a substituted quinoline core. For example, commercially available anilines can be acetylated to form acetanilides. mdpi.comrsc.org These intermediates then undergo a Vilsmeier-Haack formylation reaction using reagents like dimethylformamide and phosphoryl chloride to introduce a formyl group at the 3-position of the quinoline ring, yielding 2-chloroquinoline-3-carbaldehydes. mdpi.comrsc.org This formylated quinoline can then be condensed with a suitable thiosemicarbazide to produce the final hybrid molecule. mdpi.com This modular approach provides a high degree of flexibility in designing and synthesizing a diverse library of compounds with varied substitution patterns. mdpi.comnih.gov

Cyclization Strategies for Quinoline Thiosemicarbazone Derivatives

Cyclization reactions represent an important strategy for modifying the structure of quinoline thiosemicarbazones, leading to the formation of novel heterocyclic systems. nih.govnih.govresearchgate.net These reactions can introduce conformational rigidity and new functional groups, which can significantly impact the compound's biological properties.

One example of such a strategy is the cyclization of quinoline thiosemicarbazones to form thiazoline (B8809763) derivatives. For instance, 3-hexyl-4-oxothiazolin-2-yl(2-formyl or acetyl substituted quinoline) hydrazones have been prepared from their corresponding thiosemicarbazone precursors through a cyclization reaction carried out under sodium acetate (B1210297) conditions. nih.gov Such cyclizations can be key steps in the synthesis of more complex, polycyclic molecules. researchgate.net The development of various cyclization strategies, including those promoted by Lewis or Brønsted acids, continues to be an active area of research for creating structurally diverse and potentially bioactive compounds. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise structure of 6-formylquinoline thiosemicarbazone in solution. Analysis of one- and two-dimensional spectra allows for the unambiguous assignment of proton and carbon signals.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region between 7.0 and 9.0 ppm. A key diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N), which appears further downfield, often in the range of 8.3 to 8.5 ppm. orientjchem.org The protons of the thiosemicarbazone moiety, specifically the N-H protons, are highly deshielded and appear as distinct singlets at very low fields, often above 10.0 ppm, with one signal attributable to the hydrazinic NH and another to the terminal NH₂ group. orientjchem.orgresearchgate.net

Interactive Table: Typical ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| Aromatic (Quinoline) | 7.0 - 9.0 | Multiplets, Doublets |

| Azomethine (-CH=N) | ~8.3 - 8.5 | Singlet |

| Thioamide (-NH-) | > 10.0 (e.g., ~11.5) | Singlet |

| Amine (-NH₂) | > 9.0 | Singlet |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The spectrum shows signals for the aromatic carbons of the quinoline ring within the typical range of approximately 115 to 150 ppm. Two particularly important and readily identifiable signals are those of the azomethine carbon (C=N) and the thiocarbonyl carbon (C=S). The azomethine carbon signal is found in the range of 125-148 ppm. researchgate.net The thiocarbonyl carbon is significantly deshielded due to the electronegativity of the surrounding nitrogen and sulfur atoms, causing its signal to appear far downfield, typically between 176 and 179 ppm. researchgate.net

Interactive Table: Characteristic ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic (Quinoline) | ~115 - 150 |

| Azomethine (C=N) | ~125 - 148 |

| Thiocarbonyl (C=S) | ~176 - 179 |

While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the molecule. This technique can distinguish between the quinoline ring nitrogen, the sp²-hybridized imine nitrogen, the hydrazinic nitrogen, and the terminal amino nitrogen of the thiosemicarbazone group. The chemical shifts are highly sensitive to factors such as protonation, hydrogen bonding, and metal coordination, making ¹⁵N NMR a powerful tool for studying the compound's interactions and tautomeric forms.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within the quinoline ring system. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons (which have no attached protons) by correlating them to nearby protons. nih.govnih.gov For instance, the azomethine proton can show a correlation to the C-6 carbon of the quinoline ring, confirming the point of attachment. Similarly, the N-H protons can show correlations to the C=S carbon, confirming the thioamide assignment. nih.gov

Infrared (IR) Spectroscopy (Characteristic Functional Group Vibrations)

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum typically exhibits a series of distinct absorption bands. The N-H stretching vibrations of the hydrazinic (-NH-) and terminal amine (-NH₂) groups are observed in the 3100–3400 cm⁻¹ region. iosrjournals.orgresearchgate.netcdnsciencepub.com The stretching vibration of the azomethine (C=N) double bond appears in the 1550–1650 cm⁻¹ range. pressbooks.publibretexts.org The thioamide group gives rise to several bands, with the C=S stretching vibration being particularly diagnostic, though it can be coupled with other vibrations and appear in the broad 800-1300 cm⁻¹ region. iosrjournals.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) |

| -NH and -NH₂ | Stretching (ν) | 3100 - 3400 |

| C=N (Azomethine) | Stretching (ν) | 1550 - 1650 |

| C=C (Aromatic) | Stretching (ν) | ~1450 - 1600 |

| C=S (Thioamide) | Stretching (ν) | ~800 - 1300 |

| NH₂ | Bending (δ) | ~1630 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy. Due to its extended conjugated system encompassing the quinoline ring and the thiosemicarbazone side chain, the compound exhibits strong absorption bands in the ultraviolet and visible regions. These absorptions are typically attributed to π→π* and n→π* electronic transitions. For quinoline-based thiosemicarbazones, intense absorption bands are commonly observed in the range of 340–360 nm. sciforum.netresearchgate.netnih.gov These compounds can also exhibit fluorescence, with emission bands in the visible spectrum. sciforum.net The positions and intensities of both the absorption and emission bands can be sensitive to solvent polarity and the presence of specific ions, indicating potential applications in chemical sensing. researchgate.netnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and confirming the elemental composition of this compound. In a typical analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique not only provides the molecular ion peak, which corresponds to the molecular weight of the compound, but also reveals characteristic fragmentation patterns that offer insights into its structural components.

High-resolution mass spectrometry (HRMS) further refines this analysis by providing highly accurate mass measurements. This precision allows for the unambiguous determination of the molecular formula. For instance, the ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of related thiosemicarbazone derivatives has been effectively used to confirm their proposed structures. mdpi.com The precise mass measurements obtained from HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical step in the characterization of novel molecules. nih.gov The fragmentation patterns observed in the mass spectra of thiosemicarbazones can be complex, sometimes involving thermal decay in the injection port of a gas chromatograph-mass spectrometer (GC-MS), leading to the formation of various dissociation products. scirp.org

Single Crystal X-ray Diffraction Analysis

Determination of Crystal System and Space Group

The initial step in a single-crystal X-ray diffraction study involves determining the crystal system and space group. For example, a related compound, quinoline-8-carboxaldehyde thiosemicarbazone, was found to crystallize in the monoclinic system with the space group P 1 21/c 1. nih.gov This information defines the symmetry of the unit cell, the fundamental repeating unit of the crystal. The unit cell parameters for this related compound were determined as a = 8.9464 Å, b = 12.8728 Å, c = 9.7816 Å, α = 90°, β = 95.947°, and γ = 90°. nih.gov Such data is crucial for the complete structural solution and refinement. The crystal structures of various thiosemicarbazone derivatives have been extensively studied, revealing a range of crystal systems and space groups depending on the specific substituents and crystallization conditions. mdpi.comnih.govnih.gov

Elucidation of Molecular Geometry and Conformation

Once the crystal system and space group are established, the diffraction data is used to elucidate the precise molecular geometry. This includes the determination of bond lengths and angles between all atoms in the molecule. For thiosemicarbazones, this analysis confirms the planar nature of the thiosemicarbazone moiety and the quinoline ring system. nih.gov The conformation of the molecule, particularly the orientation of the thiosemicarbazone side chain relative to the quinoline ring, is also determined. Studies on similar compounds have shown that the thiosemicarbazone framework generally adopts a highly planar geometry. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Networks)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. Single-crystal X-ray diffraction allows for a detailed analysis of these forces, including hydrogen bonds, which play a critical role in the formation of supramolecular networks. In many thiosemicarbazone structures, extensive networks of intramolecular and intermolecular hydrogen bonds are observed. nih.govnih.gov These interactions often involve the hydrogen atoms of the amine groups and the sulfur and nitrogen atoms of the thiosemicarbazone backbone. nih.gov For instance, the packing of thiosemicarbazone derivatives can be influenced by N-H···S and N-H···N hydrogen bonds, which can lead to the formation of dimers or more extended one-, two-, or three-dimensional structures. nih.govmdpi.com The analysis of these interactions is crucial for understanding the stability of the crystal lattice and can provide insights into the compound's physical properties.

Coordination Chemistry of 6 Formylquinoline Thiosemicarbazone Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

Zinc (Zn(II)) Complexes

The synthesis of zinc(II) complexes with thiosemicarbazone ligands is well-documented, often yielding compounds with interesting coordination geometries. While specific studies on 6-formylquinoline thiosemicarbazone are limited, research on analogous quinoline-based thiosemicarbazones provides valuable insights. For instance, a zinc(II) complex with 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone, formulated as [Zn(H-L)NO₃H₂O]·NO₃, has been synthesized and characterized. researchgate.net In this complex, the ligand coordinates to the zinc center, demonstrating the potential for the quinoline (B57606) thiosemicarbazone framework to form stable complexes with zinc(II).

Generally, thiosemicarbazones can coordinate to metal ions as neutral ligands or, more commonly, as deprotonated thiolates. nih.gov In many reported zinc(II) thiosemicarbazone complexes, the ligand acts as a bidentate or tridentate chelating agent, involving the sulfur atom and one or two nitrogen atoms. tandfonline.comijcm.ir The resulting coordination geometries around the zinc(II) ion can vary from tetrahedral to square pyramidal and octahedral, depending on the denticity of the ligand and the presence of co-ligands. tandfonline.comijcm.ir For example, a distorted tetrahedral geometry was observed for a Zn(II) complex with (E)-2-(2,5-dimethoxybenzaldehyde) thiosemicarbazone, where the ligand coordinates in a monodentate fashion through the sulfur atom. ijcm.ir

The formation of these complexes can be represented by the following general reaction:

Zn²⁺ + n(L) → [Zn(L)ₙ]²⁺

where L represents the thiosemicarbazone ligand. The stoichiometry and coordination mode are influenced by factors such as the solvent system, the counter-ion, and the specific substituents on the ligand.

Table 1: Examples of Zinc(II) Complexes with Quinoline Thiosemicarbazone Analogues

| Complex Formula | Ligand | Coordination Geometry | Reference |

| [Zn(H-L)NO₃H₂O]·NO₃ | 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone | Not specified | researchgate.net |

| [ZnL¹H(H₂O)Cl] | 2-hydroxy-3-formylquinoline thiosemicarbazone | Square pyramidal | tandfonline.com |

Molybdenum (Mo) Complexes

The coordination chemistry of molybdenum with thiosemicarbazone ligands is of interest due to the role of molybdenum in various biological systems. Research into molybdenum complexes with quinoline-containing thiosemicarbazones has revealed novel structural motifs. A notable study describes the synthesis of dinuclear molybdenum(V) complexes with the [Mo₂O₂S₂]²⁺ core and various thiosemicarbazone ligands, including quinolinaldehyde thiosemicarbazone. nih.gov

In the complex [Mo₂O₂S₂(L⁷)₂], where L⁷ is the anion of quinolinaldehyde thiosemicarbazone, the ligand acts as a bidentate chelator, coordinating through the thiolate sulfur and the azomethine nitrogen atom. nih.gov This coordination results in a four-membered chelate ring with the molybdenum center. Interestingly, in this specific complex, the quinoline nitrogen does not participate in coordination to the molybdenum ion. nih.gov The synthesis of such complexes can be challenging due to the different reactivity of the [Mo₂O₂S₂]²⁺ cluster and the thiosemicarbazone ligand under varying pH conditions. A successful synthetic strategy involves the use of a decanuclear molybdenum cluster, [Mo₁₀O₁₀S₁₀(OH)₁₀]²⁻, as a precursor which facilitates the deprotonation of the ligand and the formation of the desired complex. nih.gov

Table 2: Molybdenum Complex with a Quinolinaldehyde Thiosemicarbazone Ligand

| Complex Formula | Ligand | Metal Core | Key Structural Feature | Reference |

| [Mo₂O₂S₂(L⁷)₂] | Quinolinaldehyde thiosemicarbazone | [Mo₂O₂S₂]²⁺ | Bidentate S, N coordination | nih.gov |

Structural Elucidation of Metal Complexes

The determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical properties and potential applications. X-ray crystallography is the definitive method for structural elucidation in the solid state.

Determination of Coordination Polyhedra Geometry (e.g., Octahedral, Square Pyramidal, Tetragonal Bipyramidal)

The coordination geometry of metal complexes with quinoline thiosemicarbazones is diverse and influenced by the metal ion, its oxidation state, and the nature of the ligand and any co-ligands.

Octahedral Geometry: This is a common coordination geometry for transition metal complexes. For example, nickel(II) ions tend to form octahedral complexes with two terdentate quinoline-2-carboxaldehyde thiosemicarbazone ligands. nih.gov Similarly, Co(II) and Ni(II) complexes of 2-hydroxy-3-formylquinoline thiosemicarbazones have been reported to exhibit octahedral geometry. tandfonline.com

Square Pyramidal Geometry: This geometry is often observed for copper(II) complexes. A copper(II) complex with 2-hydroxy-3-formylquinoline thiosemicarbazone, [CuL¹H(H₂O)Cl], was found to have a square pyramidal structure. tandfonline.com

Tetragonal Bipyramidal Geometry: While less common, this geometry can also be adopted. Studies on mono-ligand complexes of 2-formylquinoline thiosemicarbazone with Fe(II), Co(II), and Ni(II) have suggested a trigonal-bipyramidal structure. tandfonline.com

The coordination polyhedra of these complexes are determined by the spatial arrangement of the donor atoms of the ligand(s) and any additional coordinated species around the central metal ion.

Impact of Substituents on Solid-State Supramolecular Network Topologies

Substituents on the quinoline thiosemicarbazone backbone can have a profound impact on the solid-state packing and the formation of supramolecular networks. A study on cobalt(III) complexes of 8-quinoline-4-R-3-thiosemicarbazones, where R is a variable substituent (e.g., phenyl, 4-fluorophenyl, 4-iodophenyl), demonstrated that these substituents significantly alter the supramolecular topologies in the crystal lattice. whiterose.ac.uktandfonline.comresearchgate.net

Solution Behavior of Metal Complexes

The behavior of metal complexes in solution is critical for many of their applications, including their biological activity. Studies on the solution stability and speciation of quinoline thiosemicarbazone complexes provide insights into their reactivity in a solution-phase environment.

Research on dinuclear molybdenum(V) complexes with various thiosemicarbazones, including a quinoline derivative, has shown that the nature of the substituents on the ligand influences the number of isomers present in solution. nih.gov For many of these complexes, two main isomers are observed in solution, while some can exist as up to five different species. nih.gov This indicates a dynamic equilibrium between different coordinated forms of the ligand to the dimolybdenum core.

In another study focusing on cobalt(III) complexes of 8-quinoline-4-R-3-thiosemicarbazones, ¹H NMR spectra were recorded in d₆-DMSO. researchgate.net The spectra of the complexes showed significant shifts compared to the free ligands, and importantly, the spectra remained unchanged after two weeks, indicating considerable stability of the complexes in solution. researchgate.net This high solution stability is a desirable characteristic for potential applications where the integrity of the complex is essential.

Mechanistic Insights into Biological Activities of 6 Formylquinoline Thiosemicarbazone

Anticancer and Antitumor Mechanisms

The primary ways in which 6-Formylquinoline thiosemicarbazone exhibits its anticancer properties include the inhibition of a key enzyme for DNA synthesis, the generation of damaging reactive oxygen species, direct and indirect interactions with DNA, the triggering of programmed cell death, disruption of mitochondrial function, and modulation of metal ion balance within cancer cells.

Inhibition of Ribonucleotide Reductase (RR)

Thiosemicarbazones are recognized as potent inhibitors of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. nih.gov The inhibition of RR is a key mechanism behind the anticancer activity of many thiosemicarbazone derivatives. nih.govresearchgate.net By blocking RR, these compounds effectively halt the production of deoxyribonucleotides, which are the building blocks of DNA. This leads to the cessation of DNA replication and, consequently, inhibits the proliferation of rapidly dividing cancer cells. nih.gov The anticancer agent Triapine, a thiosemicarbazone, is known to inhibit RR. univie.ac.at

Generation of Reactive Oxygen Species (ROS)

This compound and related compounds can induce the production of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. The generation of ROS is often linked to the interaction of thiosemicarbazones with metal ions like iron and copper. nih.govnih.gov This increased oxidative stress can overwhelm the antioxidant capacity of the cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net Some studies have shown that the level of ROS generated by these compounds is comparable to that induced by hydrogen peroxide, a well-known oxidizing agent. nih.gov

DNA Interaction Mechanisms (e.g., Intercalation, Cleavable Complex Stabilization with Topoisomerase IIα)

Some metal complexes of thiosemicarbazone derivatives have been found to interact with DNA primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.org This can disrupt the normal function of DNA and interfere with processes like replication and transcription.

Additionally, thiosemicarbazones can target topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. researchgate.netnih.gov Certain quinolone compounds, which share structural similarities with the quinoline (B57606) part of this compound, have been shown to stabilize the cleavable complex formed between topoisomerase II and DNA. nih.gov This traps the enzyme on the DNA, leading to double-strand breaks and ultimately cell death.

Induction of Apoptosis (Programmed Cell Death)

A key outcome of the various mechanisms of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov By inhibiting essential enzymes, generating ROS, and causing DNA damage, these compounds trigger cellular signaling pathways that lead to a controlled self-destruction of the cancer cells. nih.govmdpi.com This process is often mediated by the activation of caspases, a family of protease enzymes that play a central role in the execution of apoptosis. researchgate.netmdpi.com Studies have shown that some thiosemicarbazone derivatives can induce apoptosis in a p53-independent manner, which is significant as the p53 tumor suppressor gene is often mutated in cancer. researchgate.netnih.gov

Mitochondrial Dysfunction Pathway Modulation

Mitochondria, the powerhouses of the cell, are also key regulators of apoptosis. This compound and its derivatives can induce apoptosis through the intrinsic mitochondrial pathway. researchgate.netrsc.org This involves the disruption of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. mdpi.com The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which then activate the caspase cascade and commit the cell to apoptosis. researchgate.net

Iron and Copper Homeostasis Modulation

Thiosemicarbazones are known to be strong chelators of transition metals, particularly iron and copper. nih.govnih.gov This ability to bind to and sequester these metal ions is a significant aspect of their anticancer activity. Both iron and copper are essential for various cellular processes, and their levels are tightly regulated. nih.govnih.gov By disrupting the homeostasis of these metals, thiosemicarbazones can interfere with critical enzymatic functions and cellular signaling pathways that are dependent on these ions. For instance, the chelation of iron can contribute to the inhibition of ribonucleotide reductase, as this enzyme requires an iron-containing cofactor for its activity. nih.gov Furthermore, the complexes formed between thiosemicarbazones and copper can themselves be redox-active, contributing to the generation of ROS and subsequent cellular damage. nih.gov

Targeting of p53 and Protein Disulfide Isomerase

The tumor suppressor protein p53 is crucial in regulating cell cycle, DNA repair, and apoptosis, and its mutation is a common feature in many human cancers. researchgate.net Research has identified that certain thiosemicarbazones can exhibit increased growth inhibitory activity in cancer cell lines expressing mutant p53, particularly the p53(R175) mutant. researchgate.net Some thiosemicarbazone derivatives, specifically zinc metallochaperones, have been found to selectively target the p53(R175H) mutant, leading to apoptosis and tumor regression in cells expressing this mutation while not affecting cells with wild-type p53. researchgate.net

Furthermore, copper(II) complexes of thiosemicarbazones have been shown to target protein disulfide isomerase (PDI). nih.gov PDI is a thiol isomerase that is secreted by vascular cells and is essential for thrombus formation. nih.gov Studies on water-soluble sulfonated thiosemicarbazone copper(II) complexes have demonstrated that these compounds exhibit significant cytotoxic activity against cancer cells, with PDI being identified as a key molecular target. nih.gov These complexes have shown selectivity towards cancer cells and have demonstrated antitumor efficacy in preclinical models. nih.gov

Antimicrobial Mechanisms (Antibacterial, Antifungal)

Thiosemicarbazones, including derivatives of 6-formylquinoline, have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal effects. nih.gov These compounds are effective in both their free ligand form and as metal complexes. nih.gov The antimicrobial potential of these compounds can be influenced by the solvent used, with varying activity levels observed in different media. nih.gov

The antimicrobial action of thiosemicarbazones is attributed to several mechanisms, including the inhibition of crucial bacterial enzymes and the disruption of the bacterial cell membrane. researchgate.net

A primary mechanism of the antimicrobial activity of thiosemicarbazones involves the inhibition of enzymes essential for DNA synthesis and replication. researchgate.net Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in the folate cycle, which is vital for the production of nucleotide precursors necessary for DNA synthesis. nih.govresearchgate.net The inhibition of DHFR or TS disrupts this pathway, leading to cell death. nih.gov

Bifunctional dihydrofolate reductase–thymidylate synthase (DHFR-TS) is a validated target in various pathogens. nih.gov Research has shown that certain compounds can inhibit the growth of resistant cells by interfering with these folate cycle enzymes. nih.gov The structural features of some inhibitors allow them to interact with key residues in the active site of bacterial DHFR, leading to potent inhibition. nih.gov

In addition to enzymatic inhibition, thiosemicarbazones have been found to disrupt the integrity of bacterial cell membranes, which can lead to cell death. researchgate.net This disruption can manifest as damage to the outer membrane, causing the leakage of intracellular components. mdpi.com Small molecules have been shown to rapidly disrupt the membrane potential of both Gram-positive and Gram-negative bacteria, leading to the formation of aberrant membranous structures and ultimately cell death. nih.gov The ability to damage bacterial membranes contributes significantly to the antibacterial efficacy of these compounds. mdpi.comnih.gov

Antimalarial Mechanisms (Against Plasmodium falciparum)

The antimalarial activity of quinoline-based compounds is often linked to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin. nih.gov

Quinolines, including 4-aminoquinolines, are thought to accumulate in the parasite's acidic digestive vacuole. nih.gov Here, they bind to heme, preventing its polymerization into hemozoin. nih.govscielo.org.za The resulting accumulation of free heme is toxic to the parasite, leading to its death. nih.gov While the precise mechanism for all quinoline derivatives is still under investigation, the interference with hemozoin formation is considered a central aspect of their antimalarial action. nih.gov The presence of the aminoquinoline moiety in these molecules is believed to be crucial for this activity. scielo.org.za

Antiviral Mechanisms (e.g., Viral Polymerase Inhibition)

The antiviral activity of various N-heterocyclic compounds, a class to which quinolines belong, can occur at multiple stages of the viral life cycle. nih.gov These can include inhibiting viral entry into host cells, interfering with viral genome replication, or preventing the production of new viral particles. nih.gov

One of the key mechanisms of antiviral action is the inhibition of viral polymerases, enzymes critical for the replication of the viral genome. nih.gov For instance, some antiviral drugs function by inhibiting cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to a reduction in guanosine (B1672433) triphosphate (GTP) levels, a necessary component for viral RNA synthesis. nih.gov While specific studies on this compound's direct inhibition of viral polymerases are ongoing, the general class of thiosemicarbazones has shown potential in combination therapies. For example, certain thiosemicarbazones have been observed to act synergistically with known antiviral agents like acyclovir (B1169) and zidovudine, enhancing their effects against viruses such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.gov

Antitubercular Mechanisms (Against Mycobacterium tuberculosis)

Thiosemicarbazones have been recognized for their antimycobacterial properties since the late 1940s. nih.gov They represent a class of compounds with significant potential for the development of new antituberculosis agents, especially in light of increasing drug resistance. nih.govresearchgate.net

The antitubercular activity of novel quinoline-based thiosemicarbazide (B42300) derivatives has been evaluated against Mycobacterium tuberculosis H37Rv. nih.gov Studies have shown that these compounds can inhibit the growth of the mycobacteria at various concentrations. nih.gov The specific mechanisms of action are still being elucidated, but they are thought to involve the unique physiological and structural characteristics of the mycobacterial cell. The lipophilic cell wall of M. tuberculosis presents a formidable barrier that new therapeutic agents must overcome, and the structural features of quinoline-thiosemicarbazones may facilitate this penetration.

Research into 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) has demonstrated significant activity against resistant strains of M. tuberculosis. nih.gov Some of these compounds showed activity that was two to eight times higher than the reference drug. nih.gov This suggests that these molecules hold promise as lead structures for the development of more effective antituberculosis drugs. nih.govresearchgate.net

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Derivatives of quinoline-thiosemicarbazone have emerged as noteworthy inhibitors of cholinesterases, enzymes critical in the progression of neurodegenerative diseases. The mechanism of inhibition is primarily competitive, meaning the compound vies with the natural substrate, acetylcholine (B1216132), for the active site of the enzyme.

Research into a series of quinoline-thiosemicarbazone hybrids has demonstrated their potent inhibitory effects on acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE). researchgate.net The inhibitory potential is significantly influenced by the substituents on the quinoline ring. For instance, a hybrid featuring a methoxy (B1213986) group at the 6-position of the quinoline ring has shown particularly strong activity against AChE. nih.gov The presence of an electron-rich group at this position, combined with other structural features, appears to create a synergistic effect that enhances the molecule's inhibitory capacity. researchgate.net

Enzyme kinetic studies, utilizing Lineweaver-Burk plots, have confirmed the competitive nature of this inhibition for AChE. researchgate.netnih.gov This is further supported by molecular docking analyses, which have elucidated the specific interactions between the inhibitor and the enzyme's active site. These studies reveal that the potent compounds fit within the catalytic cleft of acetylcholinesterase, forming multiple crucial bonds. nih.gov Key interactions include:

Hydrogen Bonding: The nitrogen and sulfur atoms of the thiosemicarbazone moiety, along with the nitrogen and oxygen atoms of the quinoline ring, form strong hydrogen bonds with amino acid residues in the active site. researchgate.net

π-π Interactions: The quinoline ring engages in π-π stacking and T-shaped interactions with aromatic amino acid residues, such as Tyr337. nih.gov

π-Alkyl Interactions: The quinoline ring also forms π-alkyl interactions with residues like Trp439. nih.gov

These multiple, stable interactions effectively block the active site, preventing the breakdown of acetylcholine and thereby exerting the therapeutic effect. The structural modifications on the quinoline ring and the thiosemicarbazone side chain directly impact the strength and number of these interactions, accounting for the observed differences in inhibitory potency among various derivatives. nih.gov

Table 1: Inhibitory Activity of Representative Thiosemicarbazone Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 Value (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|---|

| Quinoline-thiosemicarbazone hybrid (5b) nih.govdntb.gov.ua | Acetylcholinesterase (AChE) | 0.12 ± 0.02 | Galantamine | 0.62 ± 0.01 |

| Quinoline-thiosemicarbazone hybrid (5a) nih.gov | Acetylcholinesterase (AChE) | 2.95 ± 0.24 | Galantamine | 0.62 ± 0.01 |

| para-substituted thiosemicarbazone (19) nih.gov | Acetylcholinesterase (AChE) | 110.19 ± 2.32 | Galantamine | 104.5 ± 1.20 |

| para-substituted thiosemicarbazone (19) nih.gov | Butyrylcholinesterase (BChE) | 145.11 ± 1.03 | Galantamine | 156.8 ± 1.50 |

| para-substituted thiosemicarbazone (6) nih.gov | Acetylcholinesterase (AChE) | 160.04 ± 0.02 | Galantamine | 104.5 ± 1.20 |

| para-substituted thiosemicarbazone (6) nih.gov | Butyrylcholinesterase (BChE) | 190.21 ± 0.13 | Galantamine | 156.8 ± 1.50 |

Antioxidant Mechanisms (e.g., Free Radical Scavenging, Metal Chelation)

Thiosemicarbazones, including quinoline-based derivatives, exhibit significant antioxidant properties through two primary mechanisms: direct free radical scavenging and the chelation of transition metal ions. nih.govcnr.it

Free Radical Scavenging: The core structure of thiosemicarbazones, containing both nitrogen and sulfur atoms, allows them to effectively neutralize harmful free radicals. nih.gov These compounds can donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS), thereby preventing oxidative damage to vital cellular components like DNA, lipids, and proteins. mdpi.com The ability of these compounds to scavenge radicals has been demonstrated in various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, where they show dose-dependent activity. mdpi.com The antioxidant efficacy is often compared to standards like Trolox, and some thiosemicarbazone derivatives have shown comparable or even superior activity. mdpi.comresearchgate.net

Metal Chelation: A defining characteristic of thiosemicarbazones is their ability to act as chelating agents, forming stable complexes with transition metal ions, particularly iron and copper. nih.govnih.gov These metal ions can catalyze the formation of highly destructive hydroxyl radicals from less reactive species through Fenton-like reactions. cnr.it By sequestering these metal ions, this compound and related compounds can indirectly suppress the generation of these damaging radicals. nih.gov The thiosemicarbazone moiety R1R2C=NNH-C(S)NH2 contains a range of donor atoms that readily form coordination compounds with metal ions, which is central to their antioxidant and other biological activities. nih.gov This chelation not only prevents oxidative damage but is also a key mechanism in the anticancer properties of this class of compounds, as it can disrupt the metal homeostasis within malignant cells. nih.gov

Table 2: Antioxidant Activity of Representative Thiosemicarbazones

| Compound/Assay | Method | Finding | Reference |

|---|---|---|---|

| Camphene-based thiosemicarbazone (TSC-2) | DPPH Radical Scavenging | EC50: 0.208 ± 0.004 mol/mol DPPH | mdpi.com |

| Camphene-based thiosemicarbazone (TSC-2) | Peroxyl Radical Scavenging | EC50: 1.27 µmol of Trolox equiv/µmol | mdpi.com |

| Uncoordinated thiosemicarbazone (HL) | ABTS+• Radical Scavenging | Shows higher activity than its metal complexes | researchgate.net |

| Thiosemicarbazones | Metal Chelation | Form stable coordination compounds with metal ions, enhancing chemical reactivity | nih.gov |

| Quinoline-based Thiosemicarbazones | Redox Activity | Act as ionophores and are effective at generating reactive oxygen species in cancer cells | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Quinoline (B57606) Ring Substitution Patterns

The quinoline ring is a key pharmacophore, and substitutions at various positions can significantly modulate the biological activity of 6-formylquinoline thiosemicarbazone derivatives.

Positional Effects of Substituents (e.g., C-4, C-6, C-7, C-8)

The position of substituents on the quinoline ring plays a critical role in determining the biological activity. For instance, in a series of quinoline-thiosemicarbazone hybrids evaluated for cholinesterase inhibitory activity, the placement of a methoxy (B1213986) group was found to be crucial. nih.govresearchgate.net A methoxy substituent at the 6-position resulted in a compound with significant activity (IC50 = 2.95 ± 0.24 μM). nih.govresearchgate.net However, moving this methoxy group to the 7-position led to a reduction in potency (IC50 = 5.53 ± 0.11 μM). nih.govresearchgate.net This highlights the sensitivity of the biological target to the spatial arrangement of substituents on the quinoline core.

Furthermore, studies on other quinoline derivatives have also emphasized the importance of substitution patterns. For example, in a series of chromone (B188151) quinoline derivatives, a methyl group at the 6-position of the chromone ring resulted in significantly higher activity compared to a methoxy group at the same position. mdpi.com

Nature of Substituents (e.g., Halogens, Methoxy, Methyl, Phenyl, Morpholine)

The chemical nature of the substituents on the quinoline ring is as important as their position. Different functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

In the context of cholinesterase inhibition, a methyl substituent at the 7-position of the quinoline ring, in combination with a 6-methoxy group, resulted in a highly potent compound (IC50 = 0.55 ± 0.01 μM), which was more active than the standard drug galantamine. nih.gov Conversely, the introduction of a chlorine atom at the 7-position had a detrimental effect on activity. nih.gov

Role of Thiosemicarbazone Moiety Modifications

The thiosemicarbazone part of the molecule is essential for its biological activity, acting as a versatile scaffold for chemical modifications.

Impact of N-Substituents (e.g., Phenyl, Ethylmorpholine)

Substituents on the terminal nitrogen (N4) of the thiosemicarbazone chain significantly influence the compound's properties. In the investigation of quinoline-thiosemicarbazone hybrids as cholinesterase inhibitors, replacing an ethylmorpholine group with a phenyl ring at this position was found to be completely detrimental to the activity (IC50 = 60.9 ± 6.57 μM). nih.govresearchgate.net This suggests that the nature of the N-substituent is critical for effective binding to the enzyme.

In other studies focusing on antitubercular activity, electron-withdrawing substituents on a phenyl ring attached to the thiosemicarbazide (B42300) group were found to be most influential. nih.gov Derivatives carrying bromine, chlorine, and nitro groups on the phenyl moiety were among the most active. nih.gov In contrast, bulky substituents like a naphthyl group or small alkyl groups at this position resulted in decreased activity. nih.gov

The table below summarizes the effect of N-substituents on the antitubercular activity of quinoline-based thiosemicarbazide derivatives.

| Compound | N-Substituent | Antitubercular Activity (MIC) |

| QST3 | Bromo-phenyl | High |

| QST4 | Chloro-phenyl | High |

| QST10 | Nitro-phenyl | High |

| - | Trifluoromethyl-phenyl | Decreased |

| QST13 | Naphthyl | Low |

| QST14 | Alkyl | Low |

Significance of the Imine Group (-C=N)

The imine group (-C=N) is a characteristic feature of thiosemicarbazones and is part of the conjugated system that is often crucial for their biological activity. This group, along with the thiocarbonyl group, is involved in the chelating properties of thiosemicarbazones, allowing them to bind to metal ions, which is a key aspect of their mechanism of action in some cases. The nitrogen and sulfur atoms of the thiosemicarbazone moiety, including the imine nitrogen, are often involved in hydrogen bonding interactions with biological targets. researchgate.net

Steric and Electronic Effects on Biological Efficacy

Steric effects relate to the size and shape of the molecule and its substituents. Bulky substituents can hinder the molecule from fitting into the binding site of a target protein, leading to reduced activity. For example, the substitution of a phenyl ring with a larger naphthyl group in a series of antitubercular quinoline-thiosemicarbazides resulted in lower activity. nih.gov

Electronic effects refer to the influence of substituents on the electron distribution within the molecule. Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methoxy or methyl groups) can alter the reactivity and binding properties of the molecule. In the case of antitubercular quinoline-thiosemicarbazides, electron-withdrawing substituents on the N-phenyl ring were found to enhance activity. nih.gov This suggests that a lower electron density in that region of the molecule is favorable for its antimycobacterial action.

The table below illustrates the impact of different substituents on the cholinesterase inhibitory activity of quinoline-thiosemicarbazone hybrids, reflecting the interplay of steric and electronic effects.

| Compound | R1 (C6-substituent) | R2 (C7-substituent) | R (N-substituent) | IC50 (μM) for AChE |

| 5a | H | H | Ethylmorpholine | 2.95 ± 0.24 |

| 5b | OCH3 | H | Ethylmorpholine | 0.12 ± 0.02 |

| 5c | H | OCH3 | Ethylmorpholine | 5.53 ± 0.11 |

| 5d | H | CH3 | Ethylmorpholine | 0.55 ± 0.01 |

| 5e | H | Cl | Ethylmorpholine | - |

| 5i | H | OCH3 | Phenyl | 60.9 ± 6.57 |

| 5k | H | Cl | Phenyl | 47.1 ± 1.45 |

This data clearly demonstrates that a combination of electronic factors (e.g., the electron-donating methoxy group at C6) and steric/conformational factors (e.g., the ethylmorpholine group over a phenyl group at the N-terminus) is necessary for optimal inhibitory efficiency. nih.govresearchgate.net

Enhancement of Activity through Metal Complexation

The coordination of thiosemicarbazone ligands to metal centers has been extensively investigated as a strategy to modulate and often enhance their biological activity. This potentiation is generally attributed to the principles of chelation theory, which posits that complexation can increase the lipophilicity of the ligand, facilitating its transport across cellular membranes. Furthermore, the metal ion itself can introduce new mechanisms of action, such as redox activity and the ability to bind to different biological targets than the free ligand.

Research into the metal complexes of quinoline thiosemicarbazones has revealed significant enhancements in their therapeutic potential, particularly in the realm of anticancer activity. Studies on derivatives such as 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone have provided valuable insights into the structure-activity relationships governing this class of compounds.

Detailed Research Findings

A notable study involved the synthesis and characterization of transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone (H-L) with copper(II), zinc(II), and cobalt(II). rsc.org The resulting complexes, formulated as [Cu(H-L)NO₃H₂O]·NO₃ (1), [Zn(H-L)NO₃H₂O]·NO₃ (2), and [CoL₂] (3), were evaluated for their in vitro antitumor activity against various cancer cell lines. rsc.org

The copper(II) complex (1) demonstrated significantly greater inhibitory activity against the tested tumor cell lines compared to the free ligand and the other metal complexes. rsc.org For instance, against the SK-OV-3 and MGC80-3 cancer cell lines, the copper complex exhibited IC₅₀ values of 10.35 ± 1.26 μM and 10.17 ± 0.95 μM, respectively. These values were superior to those of the widely used anticancer drug cisplatin (B142131). rsc.org In contrast, all three complexes displayed lower cytotoxicity towards the normal human liver cell line HL-7702, suggesting a degree of selectivity for cancer cells. rsc.org

Further investigations into the mechanism of action revealed that the complexes could interact with DNA, primarily through an intercalation mechanism. The binding affinity for DNA followed the order of the cobalt complex being the strongest, followed by the copper and then the zinc complex. rsc.org Despite the cobalt complex having the highest DNA binding affinity, the copper complex was the most effective at inducing apoptosis in MGC80-3 cells. rsc.org This suggests that while DNA interaction is a component of their activity, other factors, such as the induction of mitochondrial dysfunction, play a crucial role in the cytotoxicity of the copper complex. rsc.org

Another study focused on copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted thiosemicarbazones. These complexes also showed promising cytotoxicity against various human tumor cells, including those resistant to cisplatin. mdpi.com The activity was found to be related to high cellular uptake and, in some cases, surpassed that of cisplatin. mdpi.com

The following data tables summarize the cytotoxic activity of these quinoline thiosemicarbazone metal complexes.

Interactive Data Tables

| Compound | SK-OV-3 | MGC80-3 | HL-7702 (Normal Cell Line) |

|---|---|---|---|

| [Cu(H-L)NO₃H₂O]·NO₃ (1) | 10.35 ± 1.26 | 10.17 ± 0.95 | > 50 |

| [Zn(H-L)NO₃H₂O]·NO₃ (2) | > 50 | > 50 | > 50 |

| [CoL₂] (3) | 40.21 ± 2.11 | 35.47 ± 1.53 | > 50 |

| Cisplatin (Control) | 12.54 ± 1.07 | 11.89 ± 0.99 | 15.23 ± 1.12 |

| Compound | A549 (Lung) | MCF7 (Breast) | BxPC3 (Pancreatic) | Cisplatin-Resistant A2780 (Ovarian) |

|---|---|---|---|---|

| Complex 1 | 15.8 ± 1.2 | 12.5 ± 0.9 | 10.1 ± 0.8 | 18.2 ± 1.5 |

| Complex 2 | 5.3 ± 0.4 | 4.1 ± 0.3 | 2.9 ± 0.2 | 6.5 ± 0.5 |

| Complex 3 | 3.9 ± 0.3 | 2.8 ± 0.2 | 1.5 ± 0.1 | 4.7 ± 0.4 |

| Cisplatin (Control) | 8.9 ± 0.7 | 7.6 ± 0.6 | 69.5 ± 5.1 | 12.1 ± 1.0 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov It has been widely employed to study thiosemicarbazone derivatives, providing insights into their stability, reactivity, and spectroscopic characteristics. nih.govmdpi.com Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p) or M06/6-311G(d,p), to obtain accurate results. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For 6-Formylquinoline thiosemicarbazone, analysis of the HOMO and LUMO can help predict its reactivity in various chemical and biological processes.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.gov Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. scispace.com For this compound, the MEP map can identify the electron-rich and electron-poor regions, providing insights into its non-covalent interactions, such as hydrogen bonding, which are crucial for its biological activity. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules, providing information about electronic transitions. nih.govnih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is often employed to predict NMR chemical shifts (¹H and ¹³C). nih.gov A good correlation between the calculated and experimental spectroscopic data confirms the accuracy of the computed molecular structure and electronic properties. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism and predict the affinity between a ligand and its target. nih.gov For this compound, molecular docking can elucidate its potential as a therapeutic agent by simulating its interaction with various biological targets.

Elucidation of Binding Modes and Interactions with Target Proteins

Molecular docking simulations can reveal the specific binding modes of this compound within the active site of a target protein. researchgate.net These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, in the context of antitubercular drug design, docking studies on quinoline-based thiosemicarbazones have identified potential interactions with enzymes like enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov The analysis of these interactions provides a rational basis for the observed biological activity and can guide the design of more potent derivatives. nih.govresearchgate.net

Prediction of Binding Affinities and Inhibition Constants

The prediction of how strongly a compound will bind to a biological target is a cornerstone of computational drug design. This is often quantified by binding affinity (or binding energy, ΔG) and the inhibition constant (Kᵢ or IC₅₀).

Molecular docking is a primary technique used to predict the binding mode and affinity of a ligand within the active site of a protein. For instance, in studies of thiosemicarbazone derivatives, the AutoDock program has been utilized to computationally calculate binding energy and inhibition constants. This approach helps in identifying which compounds are most likely to be potent inhibitors.

In research on hybrid quinoline-thiosemicarbazone molecules as potential treatments for Alzheimer's disease, docking studies were essential. They revealed that the most potent compounds induced conformational changes that allowed for the best fit within the active pocket of the acetylcholinesterase enzyme. The computationally predicted interactions reinforced the in vitro experimental results. For example, a quinoline-thiosemicarbazone derivative with a methoxy (B1213986) group at the 6-position (compound 5a) showed significant inhibitory activity against acetylcholinesterase. Similarly, for a series of novel quinoline-based thiosemicarbazide (B42300) derivatives, the estimated binding energy against the InhA enzyme was calculated to be -8.30 kcal/mol for the most effective compound (QST4).

Table 1: Examples of Calculated Binding Energies and Inhibition Constants for Quinoline-Thiosemicarbazone Derivatives

Future Directions and Research Opportunities

Design and Synthesis of Novel 6-Formylquinoline Thiosemicarbazone Analogs

The foundation of future research is the rational design and synthesis of new analogs of this compound to enhance efficacy and selectivity. The molecular hybridization approach, which combines the quinoline (B57606) core with various thiosemicarbazides, has already proven to be a successful strategy. nih.gov Future work should focus on systematic modifications at several key positions.

Substitution on the Quinoline Ring: Introducing various substituents (e.g., methoxy (B1213986), chloro, methyl) at different positions on the quinoline ring can significantly modulate the compound's electronic properties and lipophilicity, potentially enhancing its interaction with biological targets. For instance, studies on related quinoline hybrids have shown that substituents like a methoxy group can significantly improve inhibitory properties. nih.gov

Formation of Metal Complexes: Thiosemicarbazones are excellent chelating agents for metal ions like copper, iron, and zinc. researchgate.netbenthamopenarchives.com The biological activity of the ligand is often greatly enhanced upon coordination with a metal ion. benthamopenarchives.com Future synthetic efforts should include the preparation of novel transition metal complexes of this compound and its analogs. Research has shown that copper(II) complexes, in particular, can be potent inhibitors of biological targets like the proteasome. benthamopenarchives.com

Advanced Synthetic Methodologies: Employing modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) can facilitate the rapid and efficient production of a library of novel analogs. researchgate.net This "green chemistry" approach can accelerate the drug discovery process. researchgate.net

Advanced Mechanistic Elucidation Studies

While several mechanisms of action have been proposed for thiosemicarbazones, the precise ways this compound exerts its biological effects are not fully understood. nih.gov Future research must employ advanced techniques to clarify these pathways.

Inhibition of Ribonucleotide Reductase (RR): A primary mechanism for the anticancer activity of many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. researchgate.netnih.gov These compounds are thought to chelate iron, which is crucial for the function of the R2 subunit of RR, and subsequently quench the tyrosyl free radical necessary for the enzyme's catalytic activity. researchgate.netbenthamopenarchives.com Future studies should confirm if this is the dominant mechanism for this compound and its analogs.

Induction of Oxidative Stress: The chelation of redox-active metals like iron and copper can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions. researchgate.netmdpi.com This increase in ROS can induce oxidative stress and trigger apoptosis in cancer cells. researchgate.netnih.gov Investigating the extent to which these compounds alter the cellular redox homeostasis is a critical area for future research. nih.gov

Interaction with Other Cellular Targets: Thiosemicarbazones have been shown to interact with other key cellular machinery. Some derivatives act as inhibitors of topoisomerase II, an enzyme involved in managing DNA topology, or interfere with tubulin polymerization, a critical process for cell division. nih.govresearchgate.net Studies on related compounds suggest that inhibition of the proteasome-ubiquitin pathway is another possible mechanism. benthamopenarchives.com Kinetic studies and enzyme assays are needed to determine if this compound analogs can effectively target these pathways. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The structural features of this compound suggest its potential utility against a wide range of diseases beyond what has been initially explored.

Anticancer Activity: The primary focus has been on anticancer activity, with analogs showing efficacy against various cancer cell lines. nih.gov Future work should screen novel analogs against a broader panel of human cancer cells, including multidrug-resistant (MDR) cell lines, to identify compounds with improved potency and selectivity. nih.gov

Antimicrobial Applications: Thiosemicarbazones are known to possess significant antibacterial and antifungal properties. ekb.egashdin.com They have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, respectively. ashdin.comresearchgate.net There is a critical need to test this compound derivatives against drug-resistant microbial pathogens. nih.gov Their potential as antitubercular agents, targeting enzymes like InhA in Mycobacterium tuberculosis, is also a promising avenue. nih.gov

Antiviral Potential: Thiosemicarbazones have a history as antiviral agents, with some compounds showing activity against viruses like herpes simplex virus and influenza virus. ashdin.comnih.gov Metal complexes of thiosemicarbazones have demonstrated activity against retroviruses like HIV-1. nih.gov This historical success warrants a thorough investigation into the antiviral spectrum of novel this compound analogs.

Neurodegenerative Diseases: Recent research has highlighted a novel application for quinoline-thiosemicarbazone hybrids as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov This opens up an exciting and underexplored therapeutic area for this class of compounds.

Development of High-Throughput Screening Methodologies

To efficiently evaluate the vast number of potential analogs that can be synthesized, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. nih.gov

Future efforts should focus on creating robust HTS assays tailored for this compound derivatives. These could include:

Cell-Based Assays: Developing automated cell viability assays using various cancer cell lines or microbial strains to quickly identify compounds with potent cytotoxic or antimicrobial effects. researchgate.net

Target-Based Assays: Creating biochemical assays to screen for direct inhibition of specific molecular targets identified in mechanistic studies, such as ribonucleotide reductase or tubulin. nih.gov

Phenotypic Screening: Utilizing HTS to identify molecules that can reverse a disease-specific phenotype, such as bypassing a metabolic deficiency in yeast models, which can uncover novel mechanisms of action. nih.gov

The implementation of such screening methods would dramatically accelerate the identification of lead compounds from newly synthesized libraries for further development. nih.gov

Integration of Experimental and Computational Approaches for Drug Discovery

A synergistic approach combining experimental synthesis and testing with computational modeling is crucial for the modern and rational design of new drugs. nih.gov Computational tools are invaluable for predicting the properties of novel compounds before their synthesis, saving time and resources.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of newly designed analogs within the active site of a biological target, such as the InhA enzyme in M. tuberculosis or cholinesterase in Alzheimer's disease. nih.govnih.gov This helps prioritize which compounds to synthesize.

Density Functional Theory (DFT): DFT calculations can provide insights into the structural and electronic properties of the molecules, helping to understand the stability of ligand-metal complexes and their redox properties. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.comresearchgate.net This allows for the early-stage filtering of molecules that are unlikely to have favorable drug-like properties, focusing experimental efforts on the most promising candidates. nih.gov

By integrating these computational studies with experimental validation, the design-synthesis-testing cycle can be made significantly more efficient, leading to the faster discovery of potent and selective this compound-based therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 6-formylquinoline thiosemicarbazone derivatives, and how is purity validated?

6-Formylquinoline thiosemicarbazones are typically synthesized via condensation reactions between 6-formylquinoline and thiosemicarbazide in a 1:1 molar ratio under reflux in ethanol or methanol. The reaction is monitored by TLC, and products are recrystallized for purification. Purity is confirmed by elemental analysis (±0.4% tolerance) and spectral techniques (IR, -NMR, -NMR), which also verify the formation of the thiosemicarbazone moiety (ν(N–H) at 3396–3120 cm, δ(C=S) at 750–780 cm) .

Q. Which spectroscopic and analytical methods are critical for characterizing these compounds?

Key methods include:

- IR spectroscopy : Identifies ν(N–H), ν(C=S), and ν(C=N) bands to confirm ligand coordination .

- NMR : -NMR reveals hydrazone proton peaks (δ 8.5–10.5 ppm), while -NMR confirms C=S (170–180 ppm) and C=N (145–160 ppm) .

- Elemental analysis : Validates stoichiometry (C, H, N, S) .

- Mass spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated?

- Anticancer activity : Screened via MTT or SRB assays against human cancer cell lines (e.g., HeLa, HL-60) at concentrations of 10–100 µM. IC values are compared to reference drugs like cisplatin .

- Antimicrobial activity : Tested via agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with activity reported as inhibition zones (mm) or MIC values (µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 6, 7, 8) influence anticancer activity?

Substituents at position 8 (e.g., phenyl or thienyl groups) enhance anticancer potency by improving lipophilicity (cLogP 2.5–3.5) and binding to DNA or metalloenzymes. For example, 8-(2-thienyl) derivatives show IC values <10 µM against leukemia HL-60 cells, attributed to increased intercalation and topoisomerase inhibition . Methyl groups at position 7 improve metabolic stability but may reduce solubility .

Q. What role do metal complexes play in enhancing bioactivity?

Coordination with transition metals (e.g., Pd, Cu) stabilizes the thiosemicarbazone ligand in a bidentate (N,S) or tridentate (N,N,S) mode, enhancing DNA binding and ROS generation. For example, Pd(II) complexes exhibit 5–10× higher cytotoxicity than free ligands against HeLa cells (IC 2.5 µM vs. 25 µM) via mitochondrial apoptosis pathways .

Q. How can computational methods (e.g., QSPR, molecular docking) guide compound optimization?

- QSPR models : Predict stability constants (log β) of metal complexes using descriptors like polarizability and electronegativity, validated with experimental datasets (R >0.85) .

- Molecular docking : Screens ligands against targets (e.g., β-lactamase, topoisomerase II) to prioritize synthesis. For example, quinoline-thiosemicarbazones show strong binding (ΔG <−9 kcal/mol) to β-lactamase active sites .

Q. How to resolve contradictions in reported biological data (e.g., variable antimicrobial potency)?

Discrepancies arise from structural variations (e.g., electron-withdrawing groups at position 6 reduce antibacterial activity) or assay conditions (e.g., broth vs. agar methods). For example, 6-nitro derivatives show MIC >100 µg/mL against E. coli in broth but no inhibition in agar due to poor diffusion . Cross-validate results using multiple assays and standardized protocols (CLSI guidelines).

Q. What strategies improve selectivity between anticancer and toxic effects?

- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl esters to enhance tumor targeting .

- Ulcerogenicity testing : Evaluate gastrointestinal toxicity in mice (LD >400 mg/kg) for lead compounds .

- Selectivity indices : Compare IC values in cancer vs. normal cells (e.g., HEK-293), aiming for indices >5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.